molecular formula C22H17FN2O4S B15175512 4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-

4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-

Cat. No.: B15175512
M. Wt: 424.4 g/mol
InChI Key: GKVFGTSDUJDABC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- typically involves the cyclocondensation of appropriate aldehydes, amines, and mercaptoacetic acid. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles to enhance atom economy, reduce waste, and improve catalyst recovery. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are employed to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)- stands out due to its unique combination of a thiazolidinone ring with fluorinated and methoxy-substituted phenyl and furanyl groups. This structural uniqueness contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C22H17FN2O4S

Molecular Weight

424.4 g/mol

IUPAC Name

5-[[5-(3-fluoro-4-methoxyphenyl)furan-2-yl]methylidene]-2-imino-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17FN2O4S/c1-27-15-6-4-14(5-7-15)25-21(26)20(30-22(25)24)12-16-8-10-18(29-16)13-3-9-19(28-2)17(23)11-13/h3-12,24H,1-2H3

InChI Key

GKVFGTSDUJDABC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)OC)F)SC2=N

Origin of Product

United States

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